molecular formula C6H8ClN3 B1613585 6-Chloro-N2-methylpyridine-2,3-diamine CAS No. 89660-14-0

6-Chloro-N2-methylpyridine-2,3-diamine

Cat. No.: B1613585
CAS No.: 89660-14-0
M. Wt: 157.6 g/mol
InChI Key: QPUXFBYDNRQUER-UHFFFAOYSA-N
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Description

6-Chloro-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-methylpyridine-2,3-diamine typically involves the chlorination of N2-methylpyridine-2,3-diamine. One common method includes the reaction of N2-methylpyridine-2,3-diamine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N2-methylpyridine-2,3-diamine+SOCl2This compound+SO2+HCl\text{N2-methylpyridine-2,3-diamine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} N2-methylpyridine-2,3-diamine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-methylpyridine-2,3-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of N2-methylpyridine-2,3-diamine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of N2-methylpyridine-2,3-diamine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N2-methylpyridine-2,3-diamine.

Scientific Research Applications

6-Chloro-N2-methylpyridine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N2-methylpyridine-2,3-diamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit the activity of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Another chlorinated pyridine derivative with similar chemical properties.

    6-Methoxy-N2-methylpyridine-2,3-diamine: A methoxy-substituted analogue with different reactivity.

Uniqueness

6-Chloro-N2-methylpyridine-2,3-diamine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

6-chloro-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-9-6-4(8)2-3-5(7)10-6/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUXFBYDNRQUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647984
Record name 6-Chloro-N~2~-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89660-14-0
Record name 6-Chloro-N~2~-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloro-N-methyl-3-nitropyridin-2-amine (28-1, 10.5 g, 56 mmol) and tin(II) chloride dihydrate (50.5 g, 224 mmol) were suspended in concentrated HCl (80 mL) and refluxed overnight. The solution was cooled to room temperature and then added very slowly to a NaOH/ethyl acetate solution at −78° C., until the solution had a slightly basic pH. The suspension was washed with sodium bicarbonate, brine, dried over sodium sulfate, filtered, and concentrated to produce 6-chloro-N2-methylpyridine-2,3-diamine (28-2) as a black solid. HRMS (M+H)+: observed=158.0471, calculated=158.0480.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Name
NaOH ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Chloro-N-methyl-3-nitropyridin-2-amine (1-1, 10.5 g, 56 mmol) and tin(II) chloride dehydrate (50.5 g, 224 mmol) were suspended in concentrated HCl (80 mL) and refluxed overnight. The solution was cooled to room temperature and then added very slowly to a NaOH/ethyl acetate solution at −78° C., until the solution had a slightly basic pH. The suspension was washed with sodium bicarbonate, brine, dried over sodium sulfate, filtered, and concentrated to produce 6-chloro-N2-methylpyridine-2,3-diamine (1-2) as a black solid. HRMS (M+H)+: observed=158.0487, calculated=158.0480.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Name
NaOH ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The title compound was prepared in analogy to the procedure described in Step 85.2 using 6-chloro-N-methyl-3-nitropyridin-2-amine (Step 102.1) at RT for 23 hr. The crude material was purified by silica gel column chromatography (25% EtOAc/hexane) to afford a purple solid. tR: 0.64 min (LC-MS 2); ESI-MS: 158 [M+H]+ (LC-MS 2); Rf=0.12 (25% EtOAc/Hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 6-chloro-N-methyl-3-nitropyridin-2-amine (630 mg, 3.36 mmol) in MeOH (10 ml) and water (10 ml) was added Fe (940.8 mg, 16.8 mmol) and NH4Cl (898.8 mg, 168 mmol) at 20° C. The mixture was stirred for 3 hours under reflux temperature until TLC (PE: EA=3:1) showed that the reaction was complete. The mixture was filtered, the filtrate concentrated and residue treated with water (10 ml) and extracted with ethyl acetate (2×20 ml). The combined organic layers were washed with brine (30 ml), dried over Na2SO4 and concentrated to give the desired product (316 mg, 59.7%) as a yellow solid which was used in next step without further purification. LCMS (m/z): 158.1 [M+H]+.
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
898.8 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
940.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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